N~2~-(4-ethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N~2~-(4-ethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an ethylphenyl group, a methylbenzylsulfanyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:
Formation of the Ethylphenyl Group: This step involves the alkylation of a phenyl ring with an ethyl group using ethyl bromide and a strong base such as sodium hydride.
Introduction of the Methylbenzylsulfanyl Group: This step involves the reaction of a benzyl halide with a thiol to form the sulfanyl group. The reaction is typically carried out in the presence of a base such as potassium carbonate.
Formation of the Methylsulfonyl Group: This step involves the oxidation of a methyl group to form the sulfonyl group. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of N2-(4-ethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-ethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The sulfanyl group can be reduced to form thiol derivatives.
Substitution: The ethyl and methyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the sulfanyl group can yield thiol derivatives.
Scientific Research Applications
N~2~-(4-ethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(4-ethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-methylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide
- N~2~-(4-ethylphenyl)-N-{2-[(4-ethylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide
- N~2~-(4-ethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(ethylsulfonyl)glycinamide
Uniqueness
N~2~-(4-ethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylphenyl, methylbenzylsulfanyl, and methylsulfonyl groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S2/c1-4-18-9-11-20(12-10-18)23(28(3,25)26)15-21(24)22-13-14-27-16-19-7-5-17(2)6-8-19/h5-12H,4,13-16H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXJPMAWJJMQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC=C(C=C2)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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